2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the cyclopropyl and pyridinyl groups via substitution reactions.
- Coupling of the triazole intermediate with the dimethoxyphenethyl acetamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the cyclopropyl group may yield a cyclopropanone derivative, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would need to be determined through experimental studies.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Triazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals. Their diverse reactivity and functional group compatibility make them versatile tools in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole
- 3-(4-Chlorophenyl)-5-methyl-1,2,4-triazole
- 4-(4-Methoxyphenyl)-5-oxo-1,2,4-triazolidine
Uniqueness
The uniqueness of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups and structural features. The presence of the cyclopropyl, pyridinyl, and dimethoxyphenethyl groups may confer unique biological and chemical properties, distinguishing it from other triazole derivatives.
Properties
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-30-18-8-5-15(12-19(18)31-2)9-11-24-20(28)14-26-22(29)27(17-6-7-17)21(25-26)16-4-3-10-23-13-16/h3-5,8,10,12-13,17H,6-7,9,11,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNEFSNJOSYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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